Urea, N-(3,4-dichlorophenyl)-N'-ethyl-

Catalog No.
S12410415
CAS No.
5006-82-6
M.F
C9H10Cl2N2O
M. Wt
233.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Urea, N-(3,4-dichlorophenyl)-N'-ethyl-

CAS Number

5006-82-6

Product Name

Urea, N-(3,4-dichlorophenyl)-N'-ethyl-

IUPAC Name

1-(3,4-dichlorophenyl)-3-ethylurea

Molecular Formula

C9H10Cl2N2O

Molecular Weight

233.09 g/mol

InChI

InChI=1S/C9H10Cl2N2O/c1-2-12-9(14)13-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H2,12,13,14)

InChI Key

FTJWKYIMFVTWKY-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=CC(=C(C=C1)Cl)Cl

Urea, N-(3,4-dichlorophenyl)-N'-ethyl- is a chemical compound characterized by the molecular formula C9H10Cl2N2OC_9H_{10}Cl_2N_2O and a molecular weight of approximately 219.09 g/mol. This compound features a urea moiety, which is a carbonyl group (C=OC=O) flanked by two amine groups. Specifically, it includes a 3,4-dichlorophenyl group and an ethyl substituent attached to the nitrogen atoms of the urea structure. Its chemical structure can be represented as follows:

text
Cl Cl | | C6H4-N-C(=O)-N-C2H5 | H

This compound is notable for its potential applications in various fields, including agriculture and pharmaceuticals, due to its unique structural properties.

Typical of urea derivatives. These include:

  • Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form corresponding amines and carbon dioxide.
  • Substitution Reactions: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Thermal Decomposition: As indicated in thermochemical studies, this compound can decompose upon heating, releasing gases and forming new products .

Research indicates that urea derivatives like N-(3,4-dichlorophenyl)-N'-ethyl- exhibit biological activity that may include herbicidal properties. Specifically, compounds with similar structures have been shown to inhibit photosynthesis in certain plant species by blocking electron transport chains . This inhibition can lead to reduced growth or death of target plants, making these compounds useful as herbicides.

The synthesis of Urea, N-(3,4-dichlorophenyl)-N'-ethyl- typically involves the following steps:

  • Formation of the Urea: The initial step often includes the reaction of ethylamine with 3,4-dichlorophenyl isocyanate.
  • Recrystallization: To purify the product, recrystallization from suitable solvents may be performed.
  • Characterization: The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity .

Urea, N-(3,4-dichlorophenyl)-N'-ethyl- has several applications:

  • Agriculture: Its herbicidal properties make it useful for controlling unwanted vegetation in crops.
  • Pharmaceuticals: As a precursor or intermediate in the synthesis of pharmaceutical compounds.
  • Research: Utilized in biochemical studies to understand mechanisms of action related to photosynthesis inhibition.

Interaction studies have shown that urea derivatives can interact with various biological systems. For instance:

  • Enzyme Inhibition: Certain studies have demonstrated that these compounds can inhibit specific enzymes involved in metabolic pathways in plants and microorganisms .
  • Toxicity Assessments: Evaluations of toxicity indicate that while some derivatives are effective as herbicides, they may also pose risks to non-target organisms if not properly managed .

Several compounds share structural similarities with Urea, N-(3,4-dichlorophenyl)-N'-ethyl-. Here are some notable examples:

Compound NameStructureUnique Features
3-(3,4-Dichlorophenyl)-1-methylureaC9H10Cl2N2OKnown for its selective herbicidal activity
N,N'-Di(3,4-dichlorophenyl)ureaC13H8Cl4N2OExhibits stronger biological activity
1-(3,4-Dichlorophenyl)-3-methylureaC10H10Cl2N2OUsed in studies for photosynthetic inhibition

The synthesis of phenylurea derivatives traces its origins to early 20th-century investigations into urea functionalization. Initial routes for N-(3,4-dichlorophenyl)-N'-ethylurea relied on stoichiometric reactions between 3,4-dichloroaniline and ethyl isocyanate under anhydrous conditions. This method, while effective, required stringent temperature control (0–5°C) to minimize side reactions such as oligomerization of the isocyanate intermediate.

A landmark advancement emerged with the adaptation of the Hofmann rearrangement, where 3,4-dichlorobenzamide was treated with bromine in alkaline media to generate the corresponding isocyanate in situ. Subsequent reaction with ethylamine yielded the target urea derivative with 68–72% efficiency. However, these early methods suffered from poor atom economy due to stoichiometric halogen consumption and the generation of ammonium bromide byproducts.

The 1950s saw the introduction of phosgene-mediated coupling, where 3,4-dichloroaniline was sequentially treated with phosgene and ethylamine. This two-step process achieved yields exceeding 85% but raised significant safety concerns due to phosgene's acute toxicity. By the 1970s, safer protocols utilizing N,N'-carbonyldiimidazole as a phosgene substitute gained prominence, enabling urea formation at ambient temperatures with comparable yields.

Quantitative structure-activity relationship models have been extensively developed to understand the herbicidal efficacy of phenylurea derivatives, including N-(3,4-dichlorophenyl)-N'-ethyl-urea [9]. These models demonstrate that photosystem II inhibition potency can be predicted through mathematical relationships incorporating molecular descriptors and physicochemical parameters [25]. The fundamental approach involves correlating observed biological activity with calculated molecular properties to establish predictive equations for herbicidal effectiveness [28].

Research has shown that urea derivatives with specific structural features exhibit enhanced photosystem II inhibitory activity through quantifiable relationships [9]. The concentration required for 50% inhibition of photosystem II electron transfer serves as the primary biological endpoint in these quantitative models [3]. Studies demonstrate that N-phenyl-N,N-disubstituted ureas follow predictable patterns where inhibitory efficiency correlates with specific molecular connectivity indices and steric parameters [9].

The development of robust quantitative models requires consideration of multiple molecular descriptors simultaneously [25]. Molecular connectivity indices, which describe the branching and complexity of molecular structures, have proven particularly valuable in predicting herbicidal activity [28]. These indices capture essential structural information that correlates with biological activity, enabling prediction of herbicidal potency for untested compounds within the same chemical class [25].

Model ParameterCorrelation CoefficientStandard ErrorStatistical Significance
Molecular Connectivity Index0.870.12p < 0.001
Electronic Descriptor0.760.18p < 0.01
Steric Parameter0.690.22p < 0.05
Combined Model0.920.08p < 0.001

Advanced quantitative models incorporate both electronic and steric descriptors to achieve superior predictive accuracy [26]. The most successful models combine molecular orbital properties with topological indices to capture both electronic effects and structural features that influence biological activity [32]. These hybrid approaches demonstrate improved correlation coefficients exceeding 0.90 when properly validated through cross-validation procedures [25].

Electronic Effects of Chlorine Substituent Positioning

The positioning of chlorine substituents on the phenyl ring significantly influences the herbicidal activity of phenylurea compounds through electronic effects [30]. The 3,4-dichlorophenyl substitution pattern in N-(3,4-dichlorophenyl)-N'-ethyl-urea represents an optimal configuration for photosystem II inhibition [15]. Chlorine atoms at these positions create specific electronic environments that enhance binding affinity to the target protein [16].

Electronic parameter calculations reveal that chlorine substituents exert both inductive and resonance effects on the aromatic system [30]. The 3,4-dichlorophenyl configuration generates distinct electronic properties characterized by electron withdrawal from the aromatic ring through inductive effects [30]. This electron withdrawal creates a more electrophilic aromatic system that favorably interacts with nucleophilic regions of the D1 protein binding site [8].

Comparative analysis of different chlorine substitution patterns demonstrates the superiority of the 3,4-arrangement for herbicidal activity [16]. Studies show that 3,4-dichlorophenylurea derivatives consistently exhibit higher inhibitory potency compared to alternative substitution patterns . The electronic effects of the 3,4-dichlorophenyl group optimize molecular interactions with the photosystem II binding site through enhanced electrostatic complementarity [8].

Substitution PatternElectronic ParameterBinding AffinityRelative Activity
3,4-Dichloroσ = +0.71High100%
2,4-Dichloroσ = +0.65Moderate72%
3,5-Dichloroσ = +0.68Moderate78%
2,3-Dichloroσ = +0.63Low45%

Molecular orbital calculations demonstrate that the 3,4-dichlorophenyl substitution creates favorable frontier molecular orbital energies for protein interaction [23]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are optimally positioned to facilitate electron transfer processes during binding [23]. These electronic properties contribute directly to the enhanced herbicidal potency observed with this specific substitution pattern [8].

Steric Factors in N-Alkyl Chain Length Optimization

The N-alkyl chain length in phenylurea herbicides represents a critical steric factor that influences both binding affinity and herbicidal activity [7]. The ethyl substitution in N-(3,4-dichlorophenyl)-N'-ethyl-urea provides optimal steric properties for photosystem II inhibition [19]. Research demonstrates that alkyl chain length significantly affects the ability of urea derivatives to access and bind to the D1 protein target site [21].

Steric hindrance analysis reveals that excessive alkyl chain length creates unfavorable interactions that reduce herbicidal potency [19]. Studies show that compounds with alkyl chains longer than propyl exhibit decreased activity due to steric clashes with the protein binding pocket [21]. The ethyl group represents an optimal balance between providing sufficient hydrophobic interaction and avoiding detrimental steric interference [31].

Molecular modeling studies demonstrate that the ethyl substituent adopts favorable conformations within the D1 protein binding site [38]. The ethyl group can orient itself to maximize hydrophobic contacts while minimizing steric clashes with surrounding amino acid residues [8]. This optimal positioning contributes to the enhanced binding affinity and biological activity observed with ethyl-substituted compounds [31].

Alkyl Chain LengthSteric ParameterBinding EfficiencyRelative Activity
Methyl0.5285%78%
Ethyl1.02100%100%
Propyl1.5592%89%
Butyl2.1368%52%

The relationship between alkyl chain length and herbicidal activity follows a parabolic pattern with maximum activity occurring at intermediate chain lengths [31]. Self-aggregation studies of N-alkyl urea derivatives demonstrate that ethyl substitution provides optimal molecular properties for both solubility and biological activity [31]. The ethyl group enhances lipophilicity without creating excessive steric bulk that would impair protein binding [7].

Molecular Orbital Interactions with D1 Protein Targets

The D1 protein of photosystem II serves as the primary molecular target for phenylurea herbicides, including N-(3,4-dichlorophenyl)-N'-ethyl-urea [6]. Molecular orbital interactions between the herbicide and specific amino acid residues within the D1 protein determine binding affinity and inhibitory potency [8]. These interactions involve both frontier molecular orbitals and localized orbital contributions that facilitate herbicide binding to the plastoquinone binding site [17].

Computational modeling reveals that N-(3,4-dichlorophenyl)-N'-ethyl-urea forms critical hydrogen bonds with histidine 215 and serine 264 residues of the D1 protein [8]. The carbonyl oxygen of the urea group serves as a hydrogen bond acceptor, interacting with the imidazole nitrogen of histidine 215 [38]. Additional hydrogen bonding occurs between the urea nitrogen atoms and the hydroxyl group of serine 264, stabilizing the herbicide-protein complex [38].

The molecular orbital analysis demonstrates that the highest occupied molecular orbital of the herbicide molecule exhibits significant overlap with complementary orbitals of the D1 protein [23]. This orbital overlap facilitates electron transfer processes that are essential for stable binding [17]. The lowest unoccupied molecular orbital energies of the herbicide are positioned to accept electron density from nucleophilic regions of the protein binding site [23].

Interaction TypeResidueBond Distance (Å)Binding Energy (kcal/mol)
Hydrogen BondHis2152.1-3.2
Hydrogen BondSer2641.9-4.1
HydrophobicPhe2553.8-2.8
Van der WaalsMet2144.2-1.9

The binding mechanism involves displacement of the natural plastoquinone substrate through competitive inhibition [17]. Molecular dynamics simulations demonstrate that N-(3,4-dichlorophenyl)-N'-ethyl-urea adopts a binding conformation that effectively blocks the plastoquinone binding site [8]. The herbicide molecule forms a stable complex with the D1 protein through multiple non-covalent interactions that prevent normal electron transport processes [6].

Urea, N-(3,4-dichlorophenyl)-N'-ethyl-, commonly known as diuron, demonstrates highly specific binding characteristics at the QB plastoquinone binding site within Photosystem II [1] [2]. This herbicide acts as a competitive inhibitor by displacing the natural plastoquinone substrate from its binding niche in the D1 protein complex [3] [4].

The molecular binding mechanism involves critical hydrogen bond formation between the carbonyl group of the urea moiety and the ND1 atom of histidine-215 residue within the QB pocket [3] [5]. Molecular docking studies reveal that diuron exhibits the strongest binding affinity among photosystem II inhibitors, with a calculated solvation free energy of -2.2 kcal/mol and dissociation energy of 1.4 kcal/mol [5]. This superior binding capacity results from the optimal spatial arrangement of the 3,4-dichlorophenyl substituent, which positions the molecule for maximum van der Waals interactions with hydrophobic residues including methionine-214, leucine-218, phenylalanine-255, and leucine-271 [3] [5].

The competitive nature of this binding process becomes evident through kinetic analysis, where diuron demonstrates higher affinity for the QB site than the natural plastoquinone substrate [6]. This preferential binding effectively prevents plastoquinone from accessing its normal binding position, thereby blocking the essential electron transfer pathway from QA to QB [2] [7]. The selectivity of this interaction stems from the herbicide's ability to form multiple non-covalent interactions within the binding pocket while maintaining conformational stability [5].

Herbicide ClassBinding SiteBinding Energy (kcal/mol)QB Site AffinityElectron Transport Inhibition
Phenyl-urea (Diuron)His215 (hydrogen bond)-2.2HighestComplete blockade
Triazine (Metribuzin)His215 (double H-bond)-1.5HighComplete blockade
Phenyl-urea (Metobromuron)Multiple orientations-1.1ModeratePartial inhibition
Benzothiadiazole (Bentazon)Non-specific binding-0.5LowMinimal effect

Electron Transport Chain Disruption Kinetics

The inhibition of electron transport by urea, N-(3,4-dichlorophenyl)-N'-ethyl- occurs through systematic disruption of the photosynthetic electron transfer chain at the Photosystem II level [8] [7]. Under normal conditions, electrons flow from water through the oxygen-evolving complex to P680, then proceed via pheophytin to QA, subsequently transferring to QB, and finally to the plastoquinone pool [9].

Following diuron application, electron transfer proceeds normally until the QA to QB step, where the herbicide-bound QB site cannot accept electrons [10] [11]. This creates a bottleneck effect, causing electron accumulation at QA and preventing forward electron flow [11]. The kinetics of this disruption show that while initial electron arrival at QA occurs within 0.1-1 milliseconds under both normal and herbicide-treated conditions, the subsequent transfer to QB becomes severely inhibited, with reaction rates reduced by more than 90% [11] [12].

The disruption manifests as a complete cessation of QB reduction to QBH2, the doubly reduced and protonated form necessary for plastoquinone exchange [10] [12]. This blockade prevents the formation of the mobile plastoquinol carrier essential for electron transport to the cytochrome b6f complex [9]. Consequently, the entire linear electron flow pathway becomes non-functional, eliminating both ATP synthesis through photophosphorylation and NADPH production required for carbon fixation [1] [13].

Fluorescence kinetics reveal that photosystem II centers become increasingly quenched as QA remains in the reduced state, unable to transfer electrons forward [11] [14]. This leads to enhanced charge recombination between P680+ and QA-, promoting the formation of triplet chlorophyll states and subsequent singlet oxygen production [15] [14]. The accumulation of these reactive oxygen species contributes significantly to the herbicidal action by causing oxidative damage to photosynthetic components [15].

Process StageNormal Rate (ms)With DCMU (ms)Kinetic EffectPhysiological Impact
Initial QB Binding< 1BlockedCompetitive inhibitionHerbicide binding preference
Electron Arrival at QA0.1-10.1-1UnchangedNormal light absorption
QA- to QB Electron Transfer100-500Severely inhibited> 90% reductionElectron accumulation at QA
QB- to QB2- Reduction200-800Completely blockedComplete cessationNo ATP synthesis
QB2- Release/Exchange1000-5000No exchangeStagnationMetabolic shutdown

Secondary Metabolic Pathway Interference

The inhibition of photosynthetic electron transport by urea, N-(3,4-dichlorophenyl)-N'-ethyl- triggers cascading effects throughout plant secondary metabolism [16] [17]. The primary disruption occurs in the Calvin-Benson-Bassham cycle, where reduced ATP and NADPH availability severely limits carbon dioxide fixation capacity [18] [9]. This fundamental metabolic constraint propagates through interconnected biochemical pathways, affecting multiple aspects of plant cellular function [19] [17].

Chlorophyll biosynthesis experiences significant downregulation within 1-4 hours of herbicide exposure [16] [19]. The disrupted electron flow reduces the availability of reduced ferredoxin, which serves as an essential electron donor for chlorophyll synthesis enzymes [16]. This effect manifests as decreased expression of genes encoding light-harvesting complex proteins and components of the photosynthetic apparatus [16]. Parallel reductions occur in the synthesis of cytochrome b6f complex components and ferredoxin-NADP+ reductase [16].

Carotenoid metabolism demonstrates a compensatory response pattern, with enhanced production occurring 4-12 hours post-treatment [19] [17]. This upregulation represents a protective mechanism against the increased reactive oxygen species production resulting from impaired electron transport [17]. Zeaxanthin, lutein, and beta-carotene levels increase substantially as plants attempt to dissipate excess light energy and scavenge harmful radical species [20] [19].

Flavonoid biosynthesis shows complex temporal dynamics, with initial suppression followed by significant enhancement 12-24 hours after herbicide application [19] [17]. This delayed response reflects the activation of stress-responsive transcriptional programs that increase phenolic compound production as a protective measure [17]. The enhanced flavonoid synthesis serves multiple functions, including antioxidant activity and structural reinforcement of cellular components under oxidative stress [19].

Amino acid metabolism undergoes progressive alterations extending 1-3 days following treatment [16] [21]. The energy limitation imposed by reduced ATP synthesis affects transamination reactions and nitrogen assimilation pathways [16]. Specific amino acids involved in stress responses, such as proline and glycine betaine, may accumulate as osmotic protectants [21].

Metabolic PathwayPrimary EffectMechanismTime CourseSeverity
Calvin-Benson-Bassham CycleReduced CO2 fixationReduced ATP/NADPH availabilityImmediate (< 1 hour)Severe (80-95% reduction)
Chlorophyll BiosynthesisDecreased synthesisDisrupted electron flowRapid (1-4 hours)Moderate (40-60% reduction)
Carotenoid ProductionCompensatory increaseROS scavenging responseIntermediate (4-12 hours)Variable (0-30% change)
Flavonoid SynthesisEnhanced productionStress response activationDelayed (12-24 hours)Stimulated (20-50% increase)
Amino Acid MetabolismAltered profilesEnergy limitationProgressive (1-3 days)Complex (mixed effects)

Species-Specific Sensitivity Patterns in Monocots vs Dicots

The differential sensitivity between monocotyledonous and dicotyledonous plants to urea, N-(3,4-dichlorophenyl)-N'-ethyl- reflects fundamental differences in photosystem II structure and herbicide metabolism [22] [23]. Dicotyledonous species generally exhibit higher susceptibility to photosystem II inhibitors compared to monocotyledonous grasses, though significant variation exists within both groups [24] [25].

Monocotyledonous species demonstrate variable sensitivity patterns, with certain grass species showing evolved resistance mechanisms [24] [23]. Poa annua populations have developed resistance through valine-219 to isoleucine substitutions in the D1 protein, conferring resistance to diuron and metribuzin while maintaining sensitivity to other photosystem II inhibitors [23]. Lolium rigidum exhibits complex multiple resistance patterns involving both target-site and non-target-site mechanisms [24] [26].

The molecular basis for monocot resistance often involves specific amino acid substitutions in the QB binding region of the D1 protein [23] [26]. These mutations alter the three-dimensional structure of the herbicide binding pocket, reducing the affinity for urea-based compounds while preserving normal plastoquinone binding capacity [23]. The valine-219 to isoleucine change represents one of the most common resistance mutations in grass species, providing cross-resistance to multiple urea herbicides [23].

Dicotyledonous species typically show high sensitivity to urea, N-(3,4-dichlorophenyl)-N'-ethyl-, with broadleaf weeds being primary targets for selective herbicide applications [22] [27]. Common species such as Stellaria media, Taraxacum officinale, and various Amaranthus species demonstrate consistent susceptibility through standard D1 protein binding mechanisms [22] [27]. However, resistance has evolved in some dicot populations, particularly Amaranthus species, through serine-264 to glycine substitutions that provide triazine-specific resistance [24] [23].

Portulaca oleracea represents an interesting case among dicots, showing moderate sensitivity due to serine-264 to threonine substitutions that confer cross-resistance to both linuron and triazine herbicides [23]. This demonstrates that even within dicotyledonous species, diverse resistance mechanisms can evolve under appropriate selection pressure [26].

The selectivity basis for monocot versus dicot differential sensitivity involves multiple factors beyond target-site variations [22] [28]. Absorption rates, translocation patterns, and metabolic detoxification capabilities contribute to species-specific responses [22]. Monocots often exhibit reduced herbicide absorption through waxy cuticles and different leaf morphology compared to typical broadleaf species [22].

Plant TypeSpecies ExampleSensitivity LevelResistance MechanismHerbicide Response
Monocots - GrassesPoa annua (Annual bluegrass)Moderate to HighVal219→Ile substitutionResistant to diuron, metribuzin
Monocots - GrassesLolium rigidum (Rigid ryegrass)VariableMultiple target-site mutationsCross-resistance patterns
Dicots - BroadleafAmaranthus species (Pigweed)HighSer264→Gly substitution commonTriazine-specific resistance
Dicots - BroadleafStellaria media (Common chickweed)HighStandard D1 protein bindingSusceptible to urea herbicides
Dicots - BroadleafTaraxacum officinale (Dandelion)HighStandard D1 protein bindingSusceptible to phenyl-urea compounds
Dicots - BroadleafPortulaca oleracea (Common purslane)ModerateSer264→Thr substitutionCross-resistance to linuron, triazines

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

232.0170183 g/mol

Monoisotopic Mass

232.0170183 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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